2-Bromo-4-fluoro-6-methylaniline
Overview
Description
2-Bromo-4-fluoro-6-methylaniline is an organic compound with the molecular formula C7H7BrFN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and methyl groups. This compound is a white to yellow solid with a melting point of 32-36°C and a boiling point of approximately 248.9°C .
Mechanism of Action
Target of Action
This compound is a type of fluorinated building block, which suggests it may be used in the synthesis of more complex molecules .
Mode of Action
For instance, 2-Bromo-4-methylaniline has been reported to participate in palladium-catalyzed selective amination of 3-bromoquinoline .
Biochemical Pathways
It’s worth noting that similar compounds, such as mdl compounds, have been reported to activate sirtuin 6 (sirt6), a lysine deacetylase that acts as a tumor suppressor .
Pharmacokinetics
Its predicted properties include a melting point of 32-36 °c, a boiling point of 2489±350 °C, and a density of 1589±006 g/cm3 . These properties could potentially impact its bioavailability.
Result of Action
Similar compounds have been reported to decrease histone levels in human hepatocellular carcinoma cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-4-fluoro-6-methylaniline can be synthesized through various methods. One common method involves the bromination of 4-fluoro-2-methylaniline. The reaction typically uses bromine as the brominating agent in the presence of a suitable solvent .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves diazotization followed by bromination. The process begins with the diazotization of 4-fluoro-2-methylaniline using nitrosyl sulfuric acid, followed by bromination with bromine to yield the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-fluoro-6-methylaniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine and fluorine) on the benzene ring.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or alkoxides, typically under basic conditions.
Suzuki-Miyaura Coupling: This reaction often uses palladium catalysts and boronic acids or esters as coupling partners.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used. For example, using an amine nucleophile can yield substituted anilines.
Coupling Reactions: The major products are biaryl compounds formed through the coupling of the aryl halide with the boronic acid.
Scientific Research Applications
2-Bromo-4-fluoro-6-methylaniline has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylaniline: Similar structure but lacks the fluorine atom.
2-Bromo-6-fluoro-4-methylaniline: Similar structure but with different positions of the substituents.
Uniqueness
2-Bromo-4-fluoro-6-methylaniline is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which significantly affects its reactivity and the types of reactions it can undergo. The combination of these substituents makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
IUPAC Name |
2-bromo-4-fluoro-6-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN/c1-4-2-5(9)3-6(8)7(4)10/h2-3H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWSBILIFIFEFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378419 | |
Record name | 2-Bromo-4-fluoro-6-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202865-77-8 | |
Record name | 2-Bromo-4-fluoro-6-methylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=202865-77-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4-fluoro-6-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-4-fluoro-6-methylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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